
(2S,3R)-N-benzyl-2,3-dihydroxybutanamide
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Description
(2S,3R)-N-benzyl-2,3-dihydroxybutanamide is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Research indicates that (2S,3R)-N-benzyl-2,3-dihydroxybutanamide exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including colorectal and prostate cancers. For instance, the compound was shown to inhibit cell proliferation in human colorectal carcinoma (HCT116) with an IC50 value of approximately 5.85 µM, outperforming standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM) .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell growth and survival. Molecular docking studies suggest that the compound interacts with specific targets within cancer cells, leading to apoptosis and reduced tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains indicate that it possesses potent antimicrobial effects, making it a candidate for further development as an antimicrobial agent .
Therapeutic Potential in Other Diseases
Polycystic Kidney Disease
Recent patents have explored the use of this compound in treating polycystic kidney disease (PKD). The compound is being investigated in conjunction with other inhibitors to target specific pathways involved in disease progression . This suggests a broader therapeutic potential beyond oncology.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Various derivatives have been synthesized and evaluated for their biological activities. Modifications to the benzyl group or hydroxyl groups can significantly influence the compound's potency and selectivity against different biological targets .
Case Studies and Research Findings
Several studies have documented the effects of this compound:
Properties
CAS No. |
651734-90-6 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2S,3R)-N-benzyl-2,3-dihydroxybutanamide |
InChI |
InChI=1S/C11H15NO3/c1-8(13)10(14)11(15)12-7-9-5-3-2-4-6-9/h2-6,8,10,13-14H,7H2,1H3,(H,12,15)/t8-,10+/m1/s1 |
InChI Key |
YOSGCFRXSGOVKZ-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC1=CC=CC=C1)O)O |
Canonical SMILES |
CC(C(C(=O)NCC1=CC=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.